1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
Description
Historical Context of Tetrazole-Piperazine Compounds
The development of tetrazole-piperazine hybrid compounds represents a convergence of two distinct yet complementary research trajectories in heterocyclic chemistry. The tetrazole component traces its origins to the pioneering work of Swedish chemist J. A. Bladin, who first synthesized a tetrazole derivative in 1885, proposing the name "tetrazole" for this novel ring structure. These five-membered aromatic heterocycles, containing one carbon and four nitrogen atoms, do not exist in nature but have become increasingly important synthetic targets. The first tetrazole synthesis was achieved through the reaction of anhydrous hydrazoic acid and hydrogen cyanide under pressure, establishing the foundation for subsequent synthetic methodologies.
Piperazines emerged as significant pharmaceutical intermediates through different historical pathways, originally deriving their name from their chemical similarity to piperidine, which is found in the structure of piperine in black pepper plants. However, it is crucial to note that piperazines themselves are not derived from plants in the Piper genus. The systematic exploration of piperazine derivatives began in earnest during the mid-twentieth century as researchers recognized their potential as versatile scaffolds for drug development. The combination of tetrazole and piperazine moieties in single molecular entities represents a relatively recent development in synthetic chemistry, reflecting advanced understanding of structure-activity relationships and synthetic methodologies.
The synthetic convergence of these two heterocyclic systems has been facilitated by improvements in multicomponent reaction chemistry and cycloaddition methodologies. Modern synthetic approaches to tetrazole-piperazine hybrids typically involve the formal [3+2] cycloaddition of azides to nitriles for tetrazole formation, coupled with various alkylation strategies to incorporate the piperazine component. The development of these hybrid systems reflects the pharmaceutical industry's ongoing quest for novel molecular architectures that can address complex biological targets while maintaining favorable pharmacokinetic properties.
Significance in Heterocyclic Chemistry
Tetrazole-piperazine hybrid compounds occupy a unique position in heterocyclic chemistry due to their exceptional nitrogen content and diverse reactivity patterns. Tetrazoles consist of the highest nitrogen content among stable heterocycles, making them particularly valuable in applications ranging from energetic materials to pharmaceutical intermediates. The tetrazole ring system exhibits remarkable stability while maintaining significant reactivity at specific positions, allowing for selective functionalization reactions that are crucial for pharmaceutical development.
The significance of tetrazole rings in medicinal chemistry stems largely from their ability to function as bioisosteric analogs of carboxylic acid groups. Neutral 1H-tetrazoles form stable hydrogen bonds simultaneously with several proton donors and acceptors, a property that is often predominant in the binding of active molecules to their biological targets. This unique hydrogen bonding capability differentiates tetrazoles from simple carboxylic acid mimics and provides opportunities for enhanced biological activity. Recent theoretical and experimental studies have demonstrated that tetrazoles possess unique hydrogen bonding basicity that significantly differs from carboxylic groups, supporting their value as distinct pharmacophores rather than simple isosteric replacements.
Piperazine derivatives contribute additional complexity and therapeutic potential to these hybrid systems. The piperazine ring adopts a chair conformation with equatorial N-H groups, providing a well-defined three-dimensional structure that can interact predictably with biological targets. The basicity of piperazines, with a 10% aqueous solution exhibiting a pH of 10.8-11.8, allows for favorable interactions with acidic biological environments and facilitates salt formation for improved pharmaceutical properties. The combination of tetrazole and piperazine functionalities creates molecular architectures capable of engaging multiple binding sites simultaneously, potentially leading to enhanced selectivity and potency.
Nomenclature and Classification Systems
The systematic nomenclature of 1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The name reflects the hierarchical structural organization, beginning with the piperazine core as the parent structure, modified by a substituted tetrazole-containing side chain. The fluorophenyl substituent on the tetrazole ring is specified with positional descriptors, while the methylene linker connecting the tetrazole to the piperazine is explicitly indicated.
The compound's classification within chemical databases reflects its multi-heterocyclic nature and pharmaceutical potential. Under the Chemical Abstracts Service classification system, the compound receives the registry number 1351614-10-2, positioning it within the broader category of nitrogen-containing heterocyclic compounds. The molecular formula C12H17Cl2FN6 indicates the presence of multiple heteroatoms, including six nitrogen atoms, one fluorine atom, and two chloride ions as counterions in the dihydrochloride salt form.
From a structural classification perspective, the compound belongs to several overlapping categories within heterocyclic chemistry. It is classified as a tetrazole derivative due to the presence of the 1H-tetrazol-5-yl substituent, and simultaneously as a piperazine derivative based on the central six-membered ring containing two nitrogen atoms. The presence of the 4-fluorophenyl group adds an additional layer of classification as a fluorinated aromatic compound, while the dihydrochloride salt formation places it within the category of pharmaceutical salts designed for enhanced stability and solubility.
The structural complexity of this compound exemplifies the evolution of modern pharmaceutical chemistry toward increasingly sophisticated molecular architectures. The integration of multiple pharmacophoric elements within a single molecular framework represents a strategic approach to drug design that aims to maximize therapeutic potential while maintaining acceptable physicochemical properties. The systematic nomenclature and classification of such compounds reflects the maturation of heterocyclic chemistry as a discipline capable of generating and characterizing increasingly complex molecular structures with potential therapeutic applications.
Propriétés
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN6.2ClH/c13-10-1-3-11(4-2-10)19-12(15-16-17-19)9-18-7-5-14-6-8-18;;/h1-4,14H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLSWNQSTBZPKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NN=NN2C3=CC=C(C=C3)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2FN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride typically begins with the preparation of the intermediate, 4-fluorophenyl-1H-tetrazole. This can be achieved through the cyclization of 4-fluorophenyl hydrazine with sodium azide under acidic conditions. The resulting tetrazole is then alkylated using 1-chloromethylpiperazine in the presence of a base like potassium carbonate to yield the desired piperazine derivative. The final step involves the conversion to the dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up with optimized reaction conditions to maximize yield and purity. Parameters such as temperature, pressure, and solvent choice are meticulously controlled. Typically, continuous flow reactors and automated systems are employed to ensure consistent product quality and efficient production rates.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The piperazine ring can undergo nucleophilic substitution, particularly at the nitrogen atoms.
Oxidation and Reduction Reactions: The fluorophenyl group can participate in oxidation-reduction reactions under specific conditions.
Cyclization Reactions: The tetrazole ring may partake in cyclization reactions, forming more complex ring structures.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides and bases like sodium hydride are often used.
Oxidation: Agents like hydrogen peroxide or potassium permanganate can be employed.
Cyclization: Catalysts and appropriate solvents facilitate these reactions under controlled temperatures.
Major Products Formed:
Substituted Piperazines: Resulting from nucleophilic substitution.
Oxidized Derivatives: Products of oxidation reactions involving the fluorophenyl group.
Cyclized Compounds: More complex ring structures formed through cyclization.
Applications De Recherche Scientifique
1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride finds extensive use in various research domains:
Chemistry: Employed in studying reaction mechanisms and developing new synthetic pathways.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored as a candidate for developing pharmaceutical agents due to its unique chemical properties.
Industry: Utilized in material science for developing novel materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride involves its interaction with various molecular targets. The fluorophenyl group can bind to specific receptors or enzymes, modulating their activity. The tetrazole ring may participate in hydrogen bonding or coordination with metal ions, influencing biochemical pathways. These interactions can lead to altered cellular processes, making the compound a valuable tool for therapeutic development.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Tetrazole vs. Oxadiazole Derivatives
- 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride (CAS: 1170477-01-6) replaces the tetrazole with an oxadiazole ring. This modification reduces ring acidity (pKa ~8.5 for oxadiazole vs. ~4.5–4.9 for tetrazole), impacting hydrogen-bonding interactions in target proteins. The chloro substituent enhances lipophilicity (logP ~2.1 vs. 1.8 for the fluorophenyl analog) but may reduce metabolic stability .
- 1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride (CAS: 1417567-74-8) retains fluorine but positions it meta rather than para, altering steric and electronic profiles.
Tetrazole vs. Triazole Derivatives
- 1-[(1-Phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride (CAS: 1706458-19-6) substitutes tetrazole with a triazole ring. Triazoles exhibit lower aromatic stabilization but better π-π stacking capabilities. The absence of a fluorine atom reduces electronegativity, which may lower CNS penetration .
Substituent Variations
Fluorophenyl vs. Chlorophenyl
- Piperazine, 1-(p-chloro-alpha-phenylbenzyl)-, dihydrochloride (CAS: 1031-92-1) replaces fluorine with chlorine. Chlorine’s larger atomic radius and higher lipophilicity (ClogP ~3.2 vs. 2.5 for fluorophenyl) improve membrane permeability but increase toxicity risks (e.g., hepatotoxicity) .
- 1-{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride (CAS: 1351643-53-2) introduces a methoxy group, enhancing solubility via hydrogen bonding but reducing metabolic stability due to O-demethylation pathways .
Benzyl vs. Tolyl Modifications
- 1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine (CAS: N/A) adds a 4-methylphenyl group, increasing steric bulk (molar volume ~320 ų vs. ~290 ų for the parent compound). This may hinder binding to compact active sites but improve selectivity .
Pharmacologically Related Piperazines
- Lomerizine Dihydrochloride (CAS: 101477-54-7): A bis(4-fluorophenyl)methyl piperazine calcium channel blocker. Unlike the tetrazole derivative, its mechanism relies on aryl-alkyl interactions with voltage-gated channels. The lack of a tetrazole ring reduces acidity but maintains CNS activity .
- Flunarizine (CAS: 52468-60-7): Synthesized via Fe-catalyzed allylation , it shares the bis(4-fluorophenyl)methyl group but incorporates a cinnamyl side chain.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s fluorine substitution balances lipophilicity and solubility, ideal for oral bioavailability.
- Chlorophenyl analogs (e.g., ) show higher logP but lower solubility, limiting their therapeutic window.
Activité Biologique
1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperazine ring and a tetrazole moiety. This compound has been studied for its potential biological activities, including its role as an enzyme inhibitor and its therapeutic implications in various medical conditions.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C10H12Cl2FN5 |
| Molecular Weight | 292.14 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not provided] |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The tetrazole ring enhances the lipophilicity of the molecule, improving its bioavailability and potential efficacy in biological systems.
Enzyme Inhibition
Research indicates that compounds with tetrazole structures often act as enzyme inhibitors. For instance, they can inhibit various kinases and phosphodiesterases, which are crucial in signal transduction pathways. The inhibition mechanism typically involves binding to the active site of the enzyme, thereby blocking substrate access.
Antimicrobial Activity
Studies have shown that derivatives of tetrazole compounds exhibit antimicrobial properties. For instance, the presence of a fluorophenyl group may enhance the compound's interaction with microbial enzymes, leading to increased antibacterial activity.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.
Neuroprotective Effects
Recent research has explored the neuroprotective properties of similar compounds. The ability of this tetrazole-containing piperazine to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several tetrazole derivatives against common bacterial strains. The results indicated that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
- Cancer Cell Line Studies : In research involving human breast cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
- Neuroprotection in Animal Models : An animal study investigated the neuroprotective effects of related compounds in models of Alzheimer's disease. Results indicated a decrease in amyloid plaque formation and improved cognitive function.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
